molecular formula C11H22O2 B14530671 1-Butoxy-5-methylhex-2-EN-3-OL CAS No. 62797-14-2

1-Butoxy-5-methylhex-2-EN-3-OL

Cat. No.: B14530671
CAS No.: 62797-14-2
M. Wt: 186.29 g/mol
InChI Key: QEUUOTQDHHJYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-5-methylhex-2-EN-3-OL is an organic compound with the molecular formula C11H22O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its unique structure, which includes a butoxy group and a methyl group attached to a hexene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-5-methylhex-2-EN-3-OL can be achieved through various organic reactions. One common method involves the reaction of 5-methylhex-2-en-3-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the butoxy group to attach to the hexene backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow microreactor allows for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-5-methylhex-2-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Butoxy-5-methylhex-2-EN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butoxy-5-methylhex-2-EN-3-OL involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound can participate in nucleophilic addition and substitution reactions, affecting biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-5-methylhex-2-EN-3-OL is unique due to the presence of both a butoxy group and a methyl group on the hexene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

62797-14-2

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1-butoxy-5-methylhex-2-en-3-ol

InChI

InChI=1S/C11H22O2/c1-4-5-7-13-8-6-11(12)9-10(2)3/h6,10,12H,4-5,7-9H2,1-3H3

InChI Key

QEUUOTQDHHJYLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC=C(CC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.